molecular formula C13H13F3N2O2S2 B3149458 2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole CAS No. 672925-42-7

2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

Cat. No. B3149458
CAS RN: 672925-42-7
M. Wt: 350.4 g/mol
InChI Key: SNWRAEOJAJRCRD-UHFFFAOYSA-N
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Description

The compound “2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole” is a complex organic molecule. It likely contains a benzothiazole ring, which is a type of heterocyclic aromatic compound, and a piperidine ring, which is a common motif in many natural products and pharmaceuticals . The trifluoromethylsulfonyl group is a common functional group in organic chemistry known for its high electronegativity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, trifluoromethyl groups can be introduced into organic compounds through trifluoromethylation .

Scientific Research Applications

Synthesis of Sulfamidotriazobenzenes and Benzothiazoles Research by Katritzky et al. (2007) and Thomas et al. (2003) demonstrates the synthetic pathways and chemical reactions involving benzothiazole derivatives. Katritzky et al. studied the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines, leading to the formation of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. Thomas et al. detailed the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol from 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole and its further conversion into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization with β-diketones/β-ketoesters Katritzky et al., 2007 Thomas et al., 2003.

Antimicrobial Studies Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which showed significant antibacterial activity. Similarly, the synthesis and antimicrobial properties of various piperidine derivatives were explored by Khalid et al. (2016) and Vinaya et al. (2009), highlighting the potential of these compounds in pharmaceutical applications Patel & Agravat, 2009 Khalid et al., 2016 Vinaya et al., 2009.

Structural Analysis and Properties Álvarez et al. (2005) presented a study on the structural properties of 2-(1-piperidinyl)-1,3-benzothiazole, providing insights into the molecular configuration and potential applications of similar compounds. The research highlighted the formation of discrete molecules consisting of a planar benzothiazole fragment with a piperidine ring in a chair conformation Álvarez et al., 2005.

Applications in Sensing Devices Nakane et al. (2018) designed a solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule based on benzothiazole. This molecule responds to various organic bases and amines, demonstrating potential applications in sensing devices for biologically important molecules like ammonia and histamine Nakane et al., 2018.

Optical Nonlinearity in Benzothiazolium Crystals Kim et al. (2021) developed benzothiazolium crystals with significant off-diagonal optical nonlinearity, indicating the potential of such materials in nonlinear optical applications. The crystals incorporate benzothiazolium-based cations with large molecular optical nonlinearity, offering promising characteristics for second-order nonlinear optical applications Kim et al., 2021.

properties

IUPAC Name

2-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)22(19,20)18-7-5-9(6-8-18)12-17-10-3-1-2-4-11(10)21-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWRAEOJAJRCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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